4-Benzyloxy-2,3-dihydro-1H-indole
Overview
Description
4-Benzyloxy-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is a pale yellow solid and is used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives .
Synthesis Analysis
The synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole involves a one-pot, three-component Fischer indolisation . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-2,3-dihydro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 .Chemical Reactions Analysis
4-Benzyloxy-2,3-dihydro-1H-indole is a reactant for regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also a reactant for the preparation of indoles by Bartoli reductive cyclization, which are useful intermediates in medicinal chemistry research .Physical And Chemical Properties Analysis
4-Benzyloxy-2,3-dihydro-1H-indole is a pale yellow solid . It should be stored at 0-8°C . The compound has a molecular weight of 225.29 .Scientific Research Applications
Antileishmanial Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are similar to 4-Benzyloxy-2,3-dihydro-1H-indole, have been synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .
- Methods of Application : These derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
- Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Alkaloid Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Indole derivatives, which include 4-Benzyloxy-2,3-dihydro-1H-indole, are prevalent moieties present in selected alkaloids .
- Methods of Application : The specific methods of application or experimental procedures for the synthesis of these indole derivatives are not detailed in the source .
- Results : The results or outcomes obtained from the use of these indole derivatives in the synthesis of selected alkaloids are not provided in the source .
Antiviral Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The specific methods of application or experimental procedures for the synthesis of these indole derivatives are not detailed in the source .
- Results : Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry .
- Application Summary : Indole derivatives have been reported to possess anti-inflammatory activity .
- Methods of Application : The specific methods of application or experimental procedures for the synthesis of these indole derivatives are not detailed in the source .
- Results : The results or outcomes obtained from the use of these indole derivatives in anti-inflammatory activity are not provided in the source .
Halogen Exchange Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, can be used in halogen exchange reactions .
- Methods of Application : The specific methods of application or experimental procedures for these reactions are not detailed in the source .
- Results : The results or outcomes obtained from the use of these indole derivatives in halogen exchange reactions are not provided in the source .
[3 + 2] Annulation Reactions
- Scientific Field : Organic Chemistry .
- Application Summary : Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, can be used in [3 + 2] annulation reactions .
- Methods of Application : The specific methods of application or experimental procedures for these reactions are not detailed in the source .
- Results : The results or outcomes obtained from the use of these indole derivatives in [3 + 2] annulation reactions are not provided in the source .
Future Directions
Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
4-phenylmethoxy-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYAALXDJSCQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652937 | |
Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2,3-dihydro-1H-indole | |
CAS RN |
885278-77-3 | |
Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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